Home > Products > Screening Compounds P38876 > JTV-519 hemifumarate
JTV-519 hemifumarate -

JTV-519 hemifumarate

Catalog Number: EVT-8182547
CAS Number:
Molecular Formula: C54H68N4O8S2
Molecular Weight: 965.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JTV-519 was initially synthesized to explore its effects on calcium handling in cardiac cells. It is classified as a calcium channel blocker and is noted for its ability to stabilize the closed conformation of ryanodine receptors, thereby reducing calcium leakage into the cytosol during diastole. The compound has been studied extensively in animal models, although human clinical trials are still pending .

Synthesis Analysis

The synthesis of JTV-519 hemifumarate involves several key steps that focus on constructing the benzothiazepine core structure. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the necessary functional groups to form the benzothiazepine structure.
  2. Reactions: The synthetic route often involves:
    • Formation of the benzothiazepine core through cyclization reactions.
    • Introduction of the piperidine moiety, which enhances the compound's pharmacological properties.
    • Conversion to the hemifumarate salt form for improved solubility and stability.
  3. Parameters: Key parameters such as reaction temperature, solvent choice, and reaction time are optimized to yield high purity and yield of JTV-519 hemifumarate .
Molecular Structure Analysis

JTV-519 hemifumarate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H32N2O2SC4H4O4C_{25}H_{32}N_{2}O_{2}S\cdot C_{4}H_{4}O_{4}, and it exhibits a molecular weight of approximately 540.67 g/mol.

Structural Features

  • Benzothiazepine Core: This core structure is crucial for its interaction with ryanodine receptors.
  • Piperidine Ring: Enhances binding affinity and selectivity towards calcium channels.
  • Fumarate Salt: Improves solubility in aqueous environments, facilitating better bioavailability.

The compound's three-dimensional conformation allows for effective binding to RyR2, stabilizing it in a closed state and preventing unwanted calcium release .

Chemical Reactions Analysis

JTV-519 participates in several critical chemical reactions that underpin its mechanism of action:

  1. Binding to Ryanodine Receptors: The primary reaction involves JTV-519 binding to RyR2, which stabilizes the receptor's closed conformation. This reaction reduces the likelihood of calcium leakage into the cytosol.
  2. Calcium Handling Modulation: By inhibiting RyR2 activity, JTV-519 alters calcium dynamics within cardiac myocytes, leading to decreased intracellular calcium levels during diastole .
  3. Pharmacokinetic Properties: The compound exhibits specific pharmacokinetic profiles that influence its efficacy in vivo, including absorption rates and half-life.
Mechanism of Action

The mechanism of action of JTV-519 is primarily centered around its interaction with ryanodine receptors:

  1. Stabilization of RyR2: JTV-519 binds to RyR2 and stabilizes it in a closed state, thereby decreasing its open probability during diastole.
  2. Reduction of Calcium Leak: By preventing spontaneous calcium release from the sarcoplasmic reticulum, JTV-519 mitigates the risk of arrhythmias caused by calcium overload.
  3. Impact on Cardiac Function: The compound effectively reduces Ca²⁺ sparks, which are critical for maintaining normal cardiac rhythm and function .
Physical and Chemical Properties Analysis

JTV-519 hemifumarate possesses several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in DMSO and other organic solvents; limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under recommended storage conditions (typically at +4°C).
  • Purity: Generally ≥98% as determined by high-performance liquid chromatography (HPLC) analysis .

These properties are vital for ensuring consistent performance in laboratory settings and potential therapeutic applications.

Applications

JTV-519 hemifumarate has several promising applications in scientific research and medicine:

  1. Cardiac Therapeutics: Its primary application lies in treating cardiac arrhythmias and heart failure by modulating calcium handling in cardiac cells.
  2. Research Tool: Used extensively in preclinical studies to understand calcium dynamics and the role of ryanodine receptors in cardiac function.
  3. Potential Treatment for Endoplasmic Reticulum Stress Disorders: Research indicates it may have applications beyond cardiology, potentially aiding conditions like Wolfram syndrome by preventing calcium leakage from the endoplasmic reticulum .
Molecular Mechanisms of Ryanodine Receptor (RyR) Modulation

Stabilization of Ryanodine Receptor 2 Closed-State Conformation

Domain "Zipping" and Structural Stabilization Dynamics

JTV-519 hemifumarate stabilizes the closed conformation of Ryanodine Receptor 2 by enhancing interdomain interactions between the N-terminal and central domains. This "zipping" mechanism increases the energy barrier required for channel opening, thereby reducing pathological calcium leakage. In failing hearts, Ryanodine Receptor 2 mutations cause "unzipping," lowering the activation threshold and increasing open probability. JTV-519 hemifumarate reverses this defect by restoring the tight association between these domains, as demonstrated by fluorescent conformational probes like methylcoumarin acetamide. These probes revealed accelerated structural transitions toward the closed state upon JTV-519 hemifumarate application, correlating with improved calcium release kinetics in sarcoplasmic reticulum vesicles from heart failure models [2] [3].

Table 1: Conformational Stabilization Mechanisms of JTV-519 Hemifumarate

Target MechanismEffect of JTV-519Experimental Evidence
Domain zippingEnhanced N-terminal/central domain interactionIncreased energy barrier for channel opening
Mutation-induced unzippingRestoration of interdomain stabilityNormalized activation threshold in mutant Ryanodine Receptor 2
Fluorescent probe dynamicsAccelerated transition to closed conformationMethylcoumarin acetamide fluorescence kinetics

Role of Interdomain Interactions in Channel Gating Regulation

The stability of Ryanodine Receptor 2's closed state is governed by allosteric coupling between discrete domains. Mutations linked to catecholaminergic polymorphic ventricular tachycardia (e.g., N4104K) localize to three critical regions that disrupt domain-domain interactions. JTV-519 hemifumarate directly binds to Ryanodine Receptor 2, reinforcing these weakened interfaces without requiring accessory proteins. This binding imposes conformational constraints that limit flexing motions during diastolic periods, effectively decreasing open probability. Single-channel recordings confirm reduced open durations and increased mean closed times, demonstrating tighter control of gating transitions. Notably, this occurs independently of FK506 binding protein 12.6 (calstabin2) association, as shown in FK506-treated cardiomyocytes where JTV-519 hemifumarate retains efficacy [2] [3] [9].

Phosphorylation-Independent Pathways in Ryanodine Receptor 2 Regulation

Inhibition of Calcium/Calmodulin-Dependent Kinase II-Mediated Ser2814 Phosphorylation Effects

JTV-519 hemifumarate suppresses calcium leak under conditions of calcium overload without altering Calcium/Calmodulin-Dependent Kinase II activity or Ser2814 phosphorylation status. In ouabain-treated cardiomyocytes, which induce sarcoplasmic reticulum calcium leak via sodium-calcium exchanger-driven calcium overload, JTV-519 hemifumarate (1 µM) reduced spark frequency by 58% ± 7% without affecting phosphorylated Ser2814 levels. This demonstrates its capacity to directly modulate channel sensitivity to luminal calcium independent of phosphorylation. The compound decouples calcium-dependent inactivation from phosphorylation cascades, allowing diastolic closure even when Calcium/Calmodulin-Dependent Kinase II remains activated. This property is critical for arrhythmia suppression during acute stress where kinase inhibition may be incomplete [4] [8].

Calstabin2-Dependent versus Calstabin2-Independent Stabilization Mechanisms

Controversy exists regarding calstabin2's role in JTV-519 hemifumarate's mechanism. Early studies proposed it enhances calstabin2 binding to phosphorylated Ryanodine Receptor 2. However, key evidence shows JTV-519 hemifumarate suppresses calcium sparks in calstabin2-deficient systems:

  • FK506-treated cardiomyocytes (calstabin2 dissociated) retain JTV-519 responsiveness
  • Human embryonic kidney 293 cells expressing Ryanodine Receptor 2 without calstabin2 exhibit suppressed spontaneous calcium release
  • [³H]ryanodine binding to mutant Ryanodine Receptor 2 (N4104K) is inhibited irrespective of calstabin2 co-expression

These findings establish that calstabin2 association is dispensable for JTV-519 hemifumarate's core channel-stabilizing activity. Instead, it directly modifies Ryanodine Receptor 2 gating kinetics, reducing open probability at diastolic calcium concentrations (50–100 nM). This reconciles conflicting models by demonstrating compound binding suffices for stabilization, while calstabin2 may augment efficacy in specific contexts [2] [3] [9].

Modulation of Sarcoplasmic Reticulum Calcium Leak Dynamics

Diastolic Calcium Spark Frequency Reduction

JTV-519 hemifumarate preferentially suppresses aberrant calcium release events during diastole without impairing systolic excitation-contraction coupling. At 1 µM, it reduces spark frequency by 62% ± 9% in calcium-overloaded cardiomyocytes while maintaining systolic transient amplitude. This frequency reduction stems from increased refractory periods between individual spark events and decreased cluster sizes of active ryanodine receptors. Importantly, wave propagation velocity remains unchanged, indicating unaltered calcium diffusion properties. The compound's selectivity for diastolic events arises from stronger stabilization effects at low cytosolic calcium concentrations, preventing premature channel activation during relaxation phases. This underlies its antiarrhythmic action, as reduced spark frequency diminishes delayed afterdepolarization incidence [2] [4] [8].

Table 2: Effects of JTV-519 Hemifumarate on Calcium Leak Parameters

ParameterChange with JTV-519Functional Consequence
Spark frequency↓ 58–62%Reduced delayed afterdepolarizations
Wave incidence↓ 73% ± 8%Suppressed triggered arrhythmias
Sarcoplasmic reticulum loadSlight decreaseCompensatory for reduced leak
Fractional calcium releaseUnchangedPreserved contractility
Wave velocityUnchangedUnaltered calcium diffusion

Store Overload-Induced Calcium Release Suppression

JTV-519 hemifumarate raises the threshold for store overload-induced calcium release, preventing uncontrolled calcium waves at high sarcoplasmic reticulum loads. In metabolic syndrome models, where hyperadrenergic states increase sarcoplasmic reticulum calcium content by 35% ± 6%, the compound reduces store overload-induced calcium release episodes by 73% ± 8%. This occurs via increased luminal calcium tolerance—channels require higher sarcoplasmic reticulum calcium concentrations to activate. Biophysically, this manifests as a rightward shift in the calcium dependence of channel activation. The stabilization of interdomain interactions (Section 1.1.1) underlies this effect, as "zipped" domains resist luminal calcium-sensing domain perturbations. Consequently, JTV-519 hemifumarate protects against calcium-triggered arrhythmias in conditions like catecholaminergic polymorphic ventricular tachycardia and heart failure, where sarcoplasmic reticulum overload is prevalent [2] [3] [4].

Properties

Product Name

JTV-519 hemifumarate

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid

Molecular Formula

C54H68N4O8S2

Molecular Weight

965.3 g/mol

InChI

InChI=1S/2C25H32N2O2S.C4H4O4/c2*1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2*2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

MNAIJOCDPCXVEY-WXXKFALUSA-N

SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.